

Technical Guide: α -D-Glucose-d12 in Metabolic Research

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Compound of Interest

Compound Name: *alpha-D-glucose-d12*

Cat. No.: *B12412515*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **alpha-D-glucose-d12** (α -D-glucose-d12), a deuterated stable isotope of glucose. It serves as a crucial tool in metabolic research, enabling precise tracing of glucose fate through various biochemical pathways. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and a visualization of its journey through central carbon metabolism.

Core Properties of α -D-Glucose-d12

α -D-Glucose-d12 is a form of glucose where all twelve hydrogen atoms have been replaced with their stable isotope, deuterium (^2H or D). This isotopic labeling renders the molecule heavier than its natural counterpart, allowing it to be distinguished and traced by mass spectrometry (MS) and other analytical techniques without the safety concerns associated with radioactive isotopes.

1.1. Chemical and Physical Data

A specific CAS Registry Number for α -D-glucose-d12 is not consistently assigned. In practice, the CAS number of the unlabeled parent compound, α -D-Glucose (492-62-6), is frequently used. For the general D-Glucose-d12, the CAS number for unlabeled D-Glucose (50-99-7) is sometimes referenced[1]. Researchers should refer to the documentation provided by their specific supplier.

The key quantitative properties of D-glucose-d12 are summarized in the table below, compiled from various commercial suppliers.

Property	Value
Chemical Formula	C ₆ D ₁₂ O ₆
Molecular Weight	192.23 g/mol [1] [2] [3]
Isotopic Purity	Typically ≥97 atom % D [1]
Physical Form	White to off-white powder
Melting Point	150-152 °C
Optical Activity	[α] _D ²⁵ +52.0° (c = 2 in H ₂ O with trace NH ₄ OH)
Mass Shift from Unlabeled	M+12

1.2. Applications in Research

The primary application of α-D-glucose-d12 is as a tracer in metabolic flux analysis (MFA) to quantitatively track the pathways of glucose metabolism. Its use is prominent in:

- **Mass Spectrometry (MS)-based Metabolomics:** To measure the incorporation of deuterium into downstream metabolites, providing insights into the activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To study metabolic pathways and enzyme kinetics in a non-destructive manner.
- **Raman Microspectroscopy:** Coupled with deuterium isotope probing (Raman-DIP), it allows for the visualization and semi-quantification of metabolic activity at the single-cell level.

Experimental Protocols

The following sections provide detailed methodologies for the application of α-D-glucose-d12 in metabolic research, primarily focusing on cell culture experiments.

2.1. In Vitro Cell Culture Labeling

This protocol outlines the general procedure for labeling cultured cells with α -D-glucose-d12 to investigate metabolic pathways.

Materials:

- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (FBS)
- α -D-Glucose-d12
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Standard cell culture plates and incubator (37°C, 5% CO₂)

Procedure:

- Media Preparation: Prepare the labeling medium by dissolving α -D-glucose-d12 in glucose-free medium to the desired physiological concentration (e.g., 5-25 mM). Supplement with dialyzed FBS and other necessary components. Warm the medium to 37°C before use.
- Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.
- Initiation of Labeling:
 - For adherent cells, aspirate the standard growth medium.
 - Wash the cells once with pre-warmed PBS.
 - Add the pre-warmed α -D-glucose-d12 labeling medium.
 - For suspension cells, pellet the cells via centrifugation, wash with PBS, and resuspend in the labeling medium.
- Incubation: Return the cells to the incubator for a duration sufficient to approach isotopic steady-state. This time is pathway-dependent and typically ranges from a few hours to 24 hours.

2.2. Metabolite Extraction for Mass Spectrometry

Rapid quenching of metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.

Materials:

- Ice-cold PBS
- Ice-cold extraction solvent (e.g., 80% methanol, stored at -80°C)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Centrifuge capable of 4°C and high speeds ($>16,000 \times g$)

Procedure:

- Quenching:
 - Place the cell culture plate on ice.
 - Quickly aspirate the labeling medium.
 - Immediately wash the cells with a generous volume of ice-cold PBS to remove all extracellular medium.
- Extraction:
 - Aspirate the PBS and add the pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
 - Use a cell scraper to scrape the cells into the methanol.
 - Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
- Cell Lysis and Protein Precipitation:

- Vortex the tubes vigorously for 30-60 seconds.
- Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.
- Centrifugation:
 - Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.
- Collection:
 - Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
 - The extract can be stored at -80°C or dried under a stream of nitrogen or using a vacuum concentrator for subsequent analysis.

2.3. Raman Microspectroscopy with Deuterium Isotope Probing (Raman-DIP)

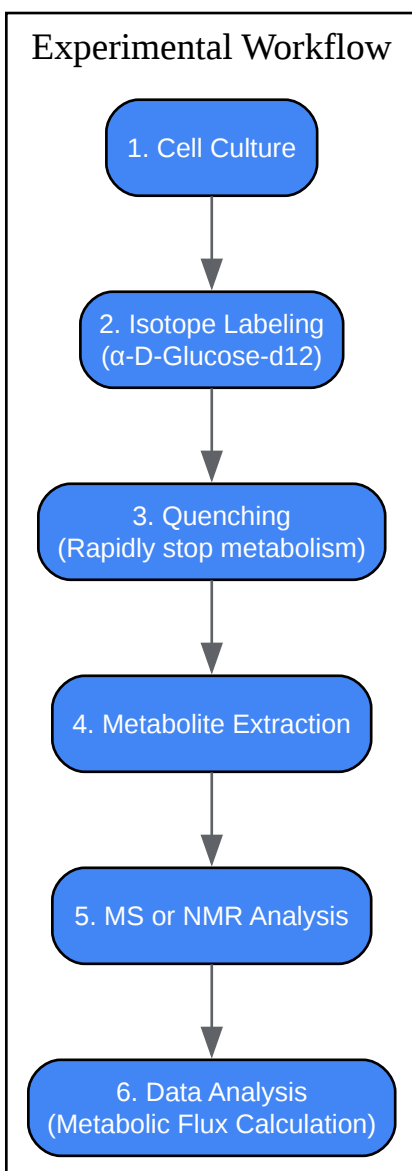
This technique allows for the analysis of metabolic activity in single cells.

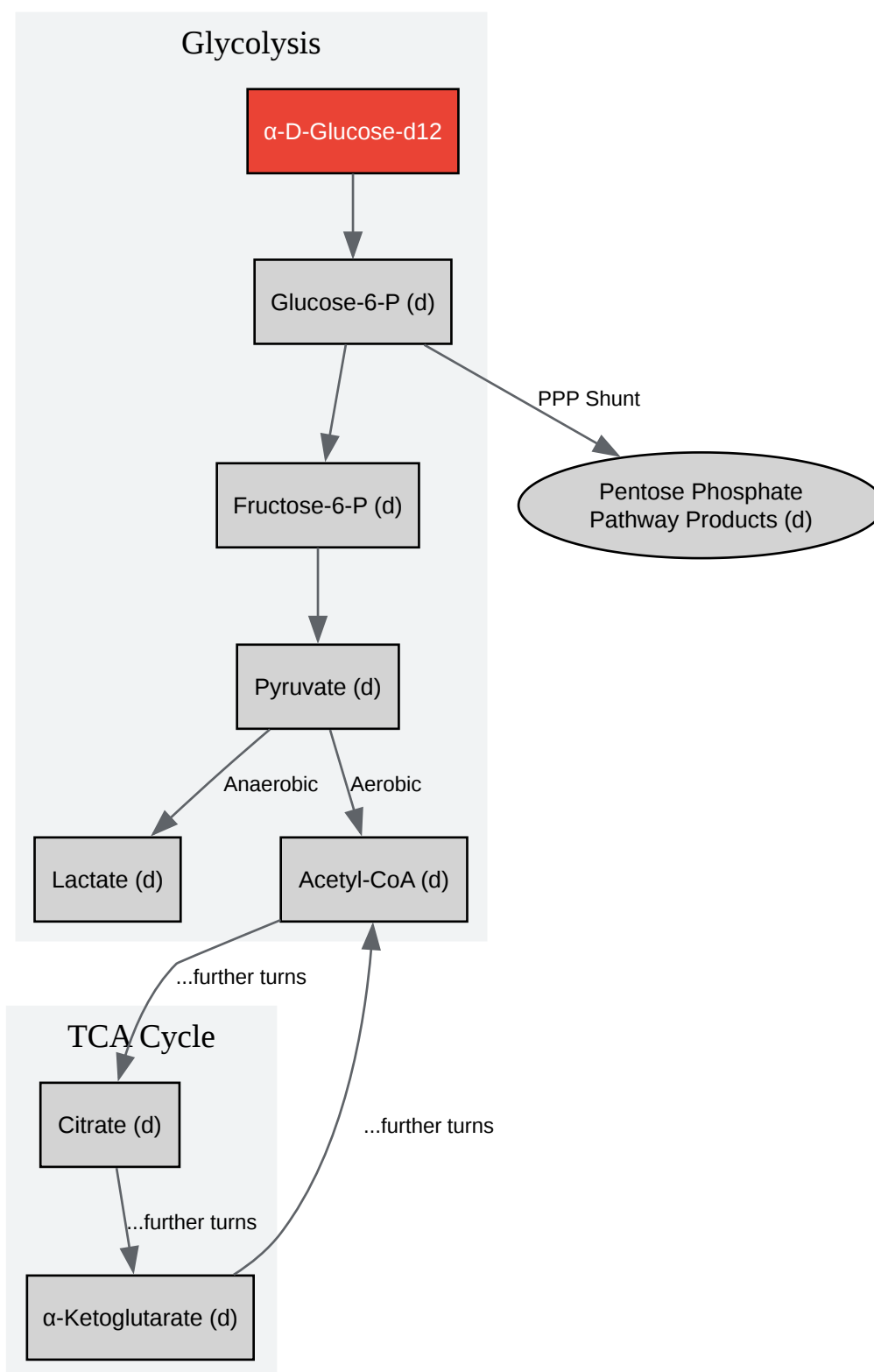
Procedure Summary:

- Cell Culture and Labeling: Culture cells (e.g., bacteria) in a medium where the primary carbon source is a mixture of unlabeled glucose and α -D-glucose-d12.
- Sample Preparation: Harvest cells, wash them to remove residual medium, and resuspend them in a suitable buffer. Deposit the cell suspension onto a Raman-compatible slide (e.g., quartz or CaF₂).
- Raman Analysis: Acquire single-cell Raman spectra using a Raman microspectrometer. The key indicator of deuterium incorporation is the appearance of a strong C-D vibration band in the Raman-silent region of the cell, typically between 2070 and 2300 cm⁻¹.
- Data Analysis: The intensity of the C-D band is proportional to the amount of deuterium incorporated, reflecting the metabolic activity of the cell. Specific shifts within this band can be correlated to the biosynthesis of deuterated lipids, proteins, and DNA.

Visualization of Metabolic Tracing

The following diagrams illustrate the experimental workflow for a typical metabolic tracing experiment and the subsequent fate of the deuterated glucose through central carbon metabolism.





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